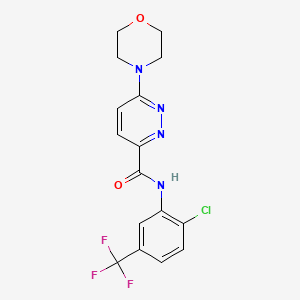

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, also known as CTMP, is a small molecule compound that has been gaining attention in scientific research. It was first synthesized in 2008 and has since been studied for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity

Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, possess significant antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, demonstrating distinct inhibitory capacities against proliferation (Ji et al., 2018).

2. Crystal Structure and Synthesis for Biological Applications

Studies focus on the synthesis and crystal structure determination of related compounds, essential for understanding their biological activity. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar molecular structure, was analyzed to assess its potential for inhibiting cancer cell proliferation (Lu et al., 2017).

3. Design and Synthesis for Cholinesterase Inhibition

Carboxamide and propanamide derivatives bearing phenylpyridazine, which include structural elements similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, have been designed and synthesized. These compounds were evaluated for their ability to inhibit cholinesterase enzymes, a crucial aspect in the study of neurodegenerative diseases (Kilic et al., 2018).

4. Antimicrobial Studies

Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, the synthesis and study of fluoroquinolone-based 4-thiazolidinones, which share structural similarities, have been explored for their potential antibacterial activities (Patel & Patel, 2010).

5. Anticonvulsant Properties

Related compounds have been synthesized and tested for their anticonvulsant activities. For example, the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores was carried out to explore their potential as anticonvulsant agents (Amir et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .

Mode of Action

Given its target, it is likely that it inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .

Biochemical Pathways

The inhibition of Thymidylate synthase affects the DNA synthesis pathway . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining its bioavailability .

Result of Action

The inhibition of Thymidylate synthase by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)9-13(11)21-15(25)12-3-4-14(23-22-12)24-5-7-26-8-6-24/h1-4,9H,5-8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHLIJJUBDHAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)

![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)

![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2444167.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)